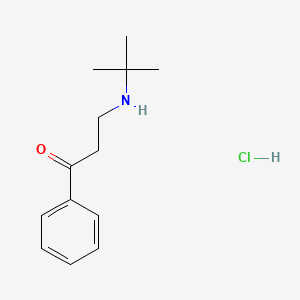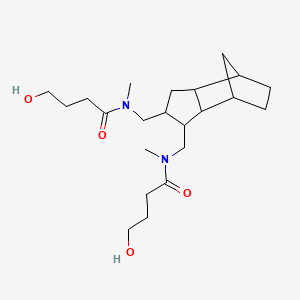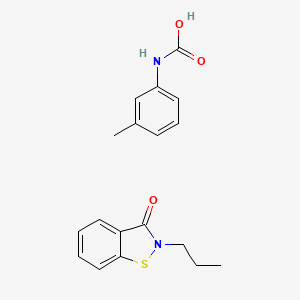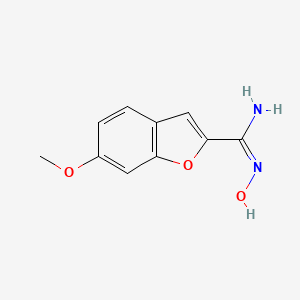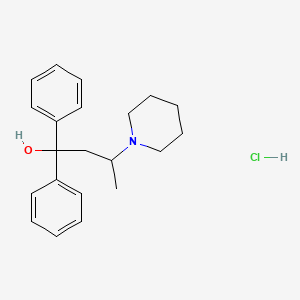
Diphenylpiperidinobutanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylpiperidinobutanol hydrochloride, also known as aspaminol hydrochloride, is a compound with the molecular formula C21H27NO.ClH. It is a nonspecific smooth muscle relaxant that inhibits calcium uptake, making it useful in various pharmacological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenylpiperidinobutanol hydrochloride involves the reaction of piperidine with diphenylbutanol under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Diphenylpiperidinobutanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Diphenylpiperidinobutanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to calcium ion uptake and smooth muscle relaxation.
Medicine: It is investigated for its potential therapeutic effects in conditions involving smooth muscle spasms and other related disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
作用機序
The mechanism of action of diphenylpiperidinobutanol hydrochloride involves its interaction with calcium ions. The compound inhibits calcium uptake by binding to calcium ions at the binding sites on the surface of smooth muscle cells, thereby decreasing the supply of calcium ions to the contractile elements. This results in the relaxation of smooth muscle .
類似化合物との比較
Similar Compounds
Some compounds similar to diphenylpiperidinobutanol hydrochloride include:
Diphenylpyraline: An antihistamine that competes with histamine for H1-receptor sites.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used in the treatment of depression.
Nalbuphine: An opioid analgesic that interacts with opiate receptor sites in the central nervous system.
Uniqueness
This compound is unique due to its specific mechanism of action involving calcium ion uptake inhibition, which distinguishes it from other compounds with similar pharmacological effects .
特性
CAS番号 |
55701-20-7 |
|---|---|
分子式 |
C21H28ClNO |
分子量 |
345.9 g/mol |
IUPAC名 |
1,1-diphenyl-3-piperidin-1-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-18(22-15-9-4-10-16-22)17-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,18,23H,4,9-10,15-17H2,1H3;1H |
InChIキー |
YFROVFWOPWMFRE-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


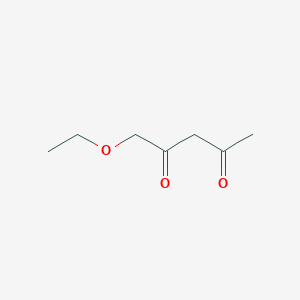
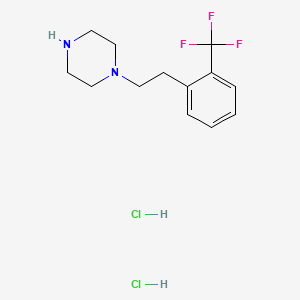
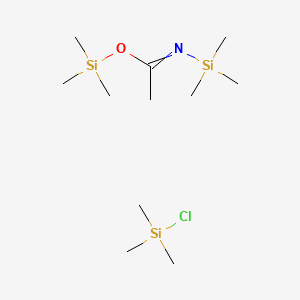
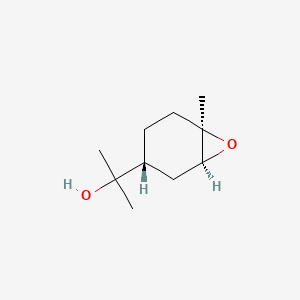
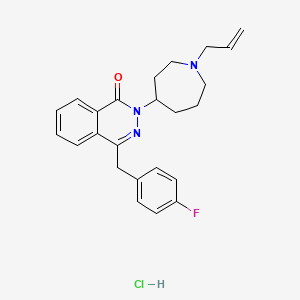
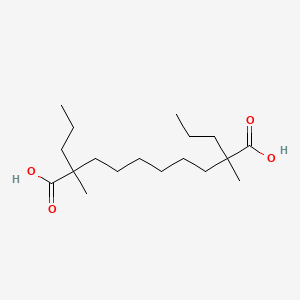

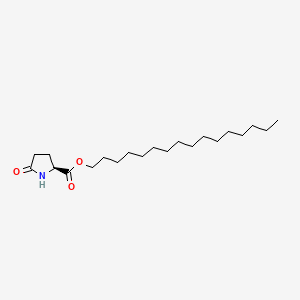
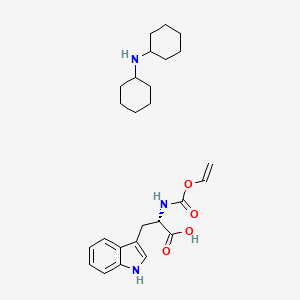
![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
